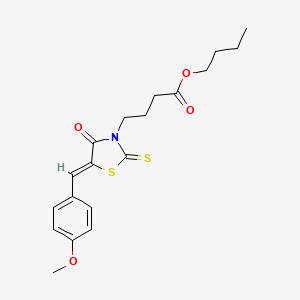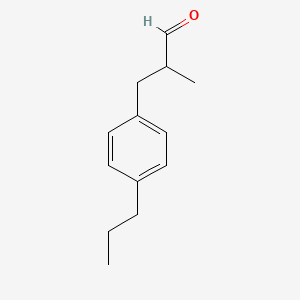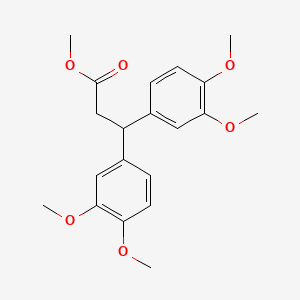
2-((5-(4-chlorophenyl)-2-(3-methoxyphenyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-(4-chlorophenyl)-2-(3-methoxyphenyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C21H17ClN4O2S2 and its molecular weight is 456.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticonvulsant Activity
Research has explored the synthesis and biological evaluation of imidazole derivatives, including compounds structurally similar to the one you're interested in, for their potential anticonvulsant properties. Aktürk et al. (2002) conducted a study on omega-(1H-imidazol-1-yl)-N-phenylacetamide derivatives, assessing their efficacy against seizures induced by maximal electroshock (MES). This research highlights the therapeutic potential of imidazole compounds in treating convulsive disorders (Aktürk, Z., Kılıç, F., Erol, K., & Pabuccuoglu, V., 2002).
Anticancer and Antitumor Activities
Several studies have investigated the anticancer and antitumor potential of compounds containing imidazole and thiazole moieties. For instance, Yurttaş et al. (2015) synthesized benzothiazole derivatives bearing different heterocyclic rings, showing considerable anticancer activity against various cancer cell lines. This research suggests that modifications to the benzothiazole and imidazole structures could yield promising anticancer agents (Yurttaş, L., Tay, F., & Demirayak, Ş., 2015).
Ding et al. (2012) also synthesized novel imidazo[2,1-b]thiazole derivatives, assessing their cytotoxicity against human cancer cell lines. One particular compound exhibited significant inhibitory activity against the MDA-MB-231 cell line, underscoring the potential of these derivatives as cancer therapeutics (Ding, H., Chen, Z., Zhang, C., Xin, T., Wang, Y., Song, H., Jiang, Y., Chen, Y., Xu, Y., & Tan, C., 2012).
Antimicrobial Activity
Compounds featuring the thiazole and imidazole rings have been evaluated for their antimicrobial properties as well. Ramalingam et al. (2019) synthesized derivatives that were tested for significant antibacterial activity, indicating the potential of these compounds in developing new antimicrobial agents (Ramalingam, K., Ramesh, D., & Sreenivasulu, B., 2019).
特性
IUPAC Name |
2-[[5-(4-chlorophenyl)-2-(3-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2S2/c1-28-16-4-2-3-14(11-16)19-25-18(13-5-7-15(22)8-6-13)20(26-19)30-12-17(27)24-21-23-9-10-29-21/h2-11H,12H2,1H3,(H,25,26)(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUEGILBUCSDHFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=C(N2)C3=CC=C(C=C3)Cl)SCC(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2804723.png)
![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-phenylpropanamide](/img/structure/B2804726.png)
![2-[[1-(3,4-Dimethoxybenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2804727.png)




![ethyl 4-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2804738.png)


![3-((2,5-dimethylphenyl)sulfonyl)-N-((tetrahydrofuran-2-yl)methyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2804742.png)
![(E)-6-(2-chlorostyryl)-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2804743.png)


